4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
4-Benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and at the 2-position with a benzamide moiety bearing a 4-benzyl substituent. This compound belongs to a class of benzothiazole-based molecules known for their structural versatility and biological relevance, particularly in antimicrobial, enzyme inhibition, and receptor modulation studies . The dimethylsulfamoyl group enhances solubility and bioavailability, while the benzyl substituent may influence steric and electronic interactions in target binding .
Properties
IUPAC Name |
4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-26(2)31(28,29)19-12-13-20-21(15-19)30-23(24-20)25-22(27)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZORKMOSJCEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The dimethylsulfamoyl group in the target compound distinguishes it from simpler analogs like 2-BTBA and 2-BTFBA, which lack sulfonamide moieties. This group likely enhances solubility and target affinity compared to the fluorine in 2-BTFBA, which primarily alters electronic properties .
Crystallographic and Spectral Comparisons
- XRD Data: 2-BTBA: Monoclinic system with lattice parameters a = 5.9479(5) Å, b = 16.8568(12) Å, c = 11.9366(10) Å, Volume = 1169.13(16) ų. 2-BTFBA: Orthorhombic system with a = 5.2216(2) Å, b = 20.2593(9) Å, c = 11.3023(5) Å, Volume = 1195.61(9) ų . Implication: Fluorination (2-BTFBA) reduces symmetry and increases unit cell volume compared to 2-BTBA.
1H NMR Profiles :
- 2-BTBA and 2-BTFBA show distinct aromatic proton signals in DMSO-d₆, with 2-BTFBA displaying a downfield shift for the fluorine-adjacent proton (δ ~8.2 ppm) . The target compound’s benzyl group would introduce additional aromatic and benzylic protons (δ ~7.3–7.5 ppm and δ ~4.0 ppm, respectively) .
Biological Activity
4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, focusing on its inhibitory effects on key enzymes related to neurodegeneration, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 364.50 g/mol
This compound features a benzothiazole core, which is known for its diverse biological activities.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical in the pathophysiology of Alzheimer's disease.
- Acetylcholinesterase (AChE) : AChE is responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is often impaired in Alzheimer's patients.
- β-Secretase (BACE1) : BACE1 plays a crucial role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients.
Table 1: Inhibitory Activity of this compound
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The compound shows promising inhibition against AChE comparable to known inhibitors like donepezil.
The mechanism by which this compound exerts its inhibitory effects involves molecular interactions that stabilize the enzyme-substrate complex and reduce enzyme flexibility. Molecular docking studies suggest that this compound forms hydrogen bonds with key residues in the active sites of AChE and BACE1, leading to effective inhibition.
Case Studies and Research Findings
Several studies have investigated similar benzamide derivatives for their biological activities:
- Dual Inhibition : Research has shown that compounds with similar structures exhibit dual inhibition capabilities against both AChE and BACE1, suggesting a multi-target approach could be beneficial for treating Alzheimer’s disease .
- Comparative Analysis : In comparative studies, other benzamide derivatives were evaluated for their AChE and BACE1 inhibitory activities. For instance, compounds with IC50 values ranging from 0.046 µM to over 10 µM were analyzed, highlighting the competitive nature of these compounds in drug development .
- Neuroprotective Effects : Some studies have also indicated that benzothiazole derivatives possess neuroprotective properties beyond enzyme inhibition, potentially reducing oxidative stress and promoting neuronal health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
